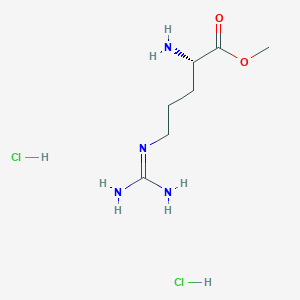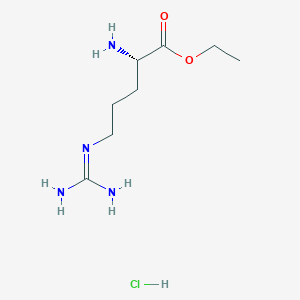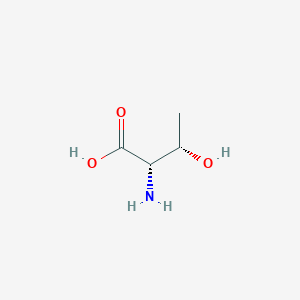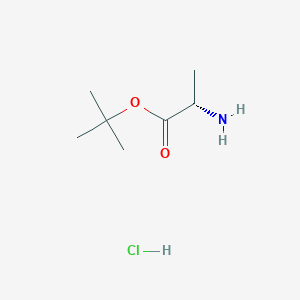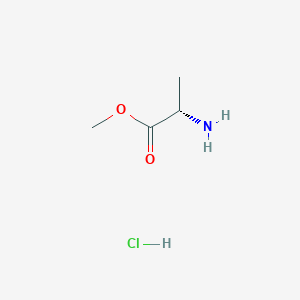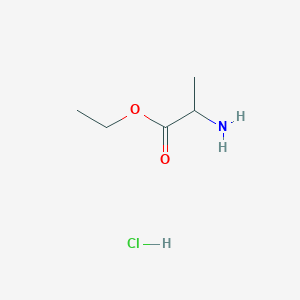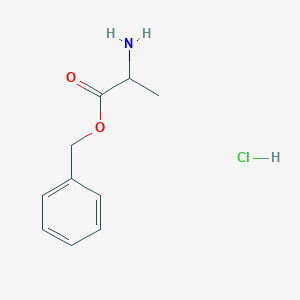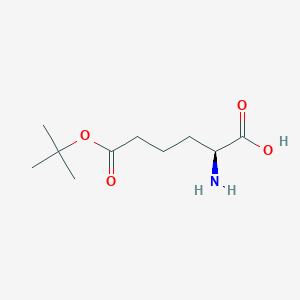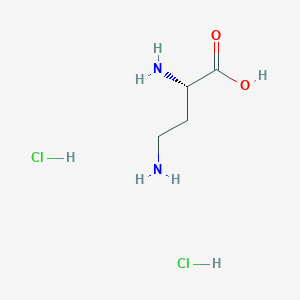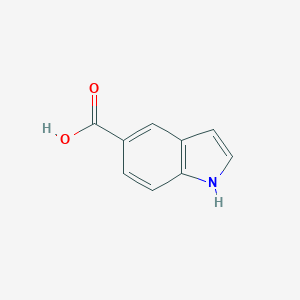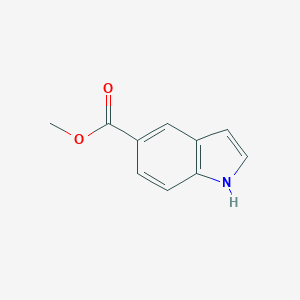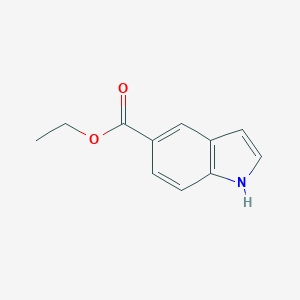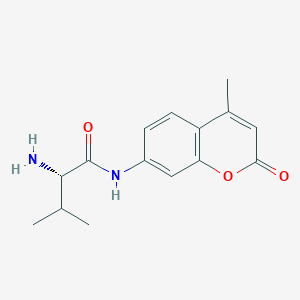
L-Valine 7-amido-4-methylcoumarin
Übersicht
Beschreibung
L-Valine 7-amido-4-methylcoumarin is a compound with the molecular formula C15H18N2O3 . It is a fluorogenic substrate that yields a blue fluorescent solution . This compound is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
The synthesis of 7-amino-4-methylcoumarin derivatives has been studied extensively. The Pechmann coumarin synthesis method is often used, where the influence of various Lewis acids on the reaction is discussed . A domino three-component reaction with isatin and L-valine has also been evaluated .Molecular Structure Analysis
The molecular structure of L-Valine 7-amido-4-methylcoumarin is represented by the SMILES stringOC(=O)C(F)(F)F.CC(C)C@HC(=O)Nc1ccc2OC(=O)C=C(C)c2c1 . The compound has a molecular weight of 389.35 . Chemical Reactions Analysis
The chemical reactivity of 7-amino-4-methylcoumarin in a domino three-component reaction with isatin and L-valine has been evaluated . The 1,3-dipolar cycloaddition of azomethine ylide generated in situ from isatin and L-valine to the spiro-adduct yields good results .Physical And Chemical Properties Analysis
The compound has a molecular weight of 274.32 g/mol. It is recommended to store the compound at a temperature of -20°C .Wissenschaftliche Forschungsanwendungen
Enzyme Substrate Specificity : L-Valine 7-amido-4-methylcoumarin derivatives have been used to determine the substrate specificity of various enzymes like α-thrombin, factor Xa, kallikreins, and urokinase. The release of 7-amino-4-methylcoumarin from these compounds can be measured fluorometrically, aiding in enzyme activity studies (Morita, Kato, Iwanaga, Takada, Kimura, Sakakibara, 1977).
Proteinase-Inhibitor Complexes : These compounds have been used in studies exploring aprotinin derivatives as selective active-site titrants for serine proteinases. This helps in understanding the kinetic constants of enzyme-inhibitor complexes and could be valuable in pharmaceutical research (Mehlich, Beckmann, Wenzel, Tschesche, 1988).
Renin Activity Assay : For testing renin activity, L-Valine 7-amido-4-methylcoumarin derivatives have been used to develop a sensitive fluorometric assay. This method has applications in studying the role of renin in physiological processes (Murakami, Ohsawa, Hirose, Takada, Sakakibara, 1981).
Cysteine Proteases in Hypoxia-Induced Injury : These compounds have been utilized to investigate the role of cysteine proteases in hypoxia-induced renal proximal tubular injury, providing insights into the mechanisms of renal damage and potential therapeutic approaches (Edelstein, Wieder, Yaqoob, Gengaro, Burke, Nemenoff, Schrier, 1995).
Soil Enzyme Activity Assay : Research has been conducted on soil leucine aminopeptidase activity using L-Valine 7-amido-4-methylcoumarin, which contributes to our understanding of soil biochemistry and microbial ecology (Wang, Huang, He, Bing, Chen, Zhang, Tian, Zhou, Wilcke, Wu, 2019).
Microbial Aminopeptidase Activity in Lactobacilli : This compound has been used in assays to measure aminopeptidase activity in microbial cultures, particularly in lactobacilli. Such studies are important in food science and microbiology (Sanz, Toldrá, Vila, 1997).
Neurodegenerative Disease Research : 7-amidocoumarins, including L-Valine 7-amido-4-methylcoumarin derivatives, have been investigated for their potential as multitarget agents against neurodegenerative diseases like Parkinson's and Alzheimer's. Modifying the substitution patterns within these compounds can yield molecules with selective or multitarget activities (Rodríguez-Enríquez, Viña, Uriarte, Laguna, Matos, 2020).
Cancer Research : Some studies have focused on the structure-activity relationship of 4-methylcoumarin derivatives, including L-Valine 7-amido-4-methylcoumarin, for their potential as anticancer agents (Miri, Nejati, Saso, Khakdan, Parshad, Mathur, Parmar, Bracke, Prasad, Sharma, Firuzi, 2016).
Safety And Hazards
Zukünftige Richtungen
The compound has shown a wide range of biological applications, making it an attractive scaffold for the discovery of newer drugs . It has been used as a precursor to prepare a large variety of medicinal agents . The compound has also shown promising results in differentiating between gram-positive and gram-negative bacteria .
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-methyl-N-(4-methyl-2-oxochromen-7-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-8(2)14(16)15(19)17-10-4-5-11-9(3)6-13(18)20-12(11)7-10/h4-8,14H,16H2,1-3H3,(H,17,19)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGTYBCYMMYYGJ-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426788 | |
| Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-valinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Valine 7-amido-4-methylcoumarin | |
CAS RN |
78682-66-3 | |
| Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-valinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



